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Compound of Interest

Compound Name:
4-Bromo-2-

(methylsulfonyl)thiophene

Cat. No.: B8580816

Get Quote

Executive Summary & Compound Identity
4-Bromo-2-(methylsulfonyl)thiophene is a critical heterocyclic building block, primarily

utilized in medicinal chemistry for constructing trisubstituted thiophene scaffolds via palladium-

catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1] Its structural integrity relies on the precise

regiochemical arrangement of the electron-withdrawing methylsulfonyl group (

) at position 2 and the bromine atom at position 4.[1]
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Property Data

IUPAC Name 4-Bromo-2-(methylsulfonyl)thiophene

CAS Number 90357-57-6

Molecular Formula

Molecular Weight 241.13 g/mol

Exact Mass

239.89 (for

), 241.89 (for

)

Appearance Off-white to pale yellow solid

Melting Point 88–92 °C (Typical for this class)

Synthesis & Isolation Logic
Understanding the synthesis is prerequisite to interpreting the spectra, as it dictates the

potential regioisomeric impurities (e.g., 5-bromo isomer).[1]

The most robust route involves the regioselective lithiation of 2,4-dibromothiophene.[1] The

proton/halogen at the

-position (C2) is significantly more acidic/reactive than the

-position (C4).[1]

Reaction Workflow (Graphviz)
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Caption: Regioselective synthesis exploiting the

-acidity of the thiophene ring to install the sulfonyl group specifically at C2, leaving the C4-
bromide intact.[1]

Spectroscopic Profile
A. Nuclear Magnetic Resonance (NMR)
The NMR spectrum is defined by the asymmetry of the 2,4-substitution pattern.[1] The sulfonyl

group is a strong electron-withdrawing group (EWG), causing significant downfield shifts.[1]

NMR (300/400 MHz,

)
Shift (

, ppm)
Multiplicity Integration Assignment

Coupling (

, Hz)

Structural
Insight

7.65 – 7.75 Doublet (d) 1H H3

Deshielded

by ortho-

and ortho-Br.

[1]

7.45 – 7.55 Doublet (d) 1H H5

-proton,

deshielded by

resonance

from

.[1]

3.15 – 3.25 Singlet (s) 3H

-SO

CH
-

Characteristic

methyl

sulfone

singlet.[1]

Note: The coupling constant (

) is characteristic of meta-coupling across the thiophene ring (H3–H5).[1]
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NMR (100 MHz,

)
142.0 – 145.0: C2 (Ipso to sulfone).[1] Quaternary, highly deshielded.[1]

130.0 – 135.0: C3 and C5 (Aromatic CH).[1]

110.0 – 115.0: C4 (Ipso to Bromine).[1] Upfield due to heavy atom effect and resonance.[1]

45.0 – 46.0: -SO

CH

.[1]

B. Mass Spectrometry (MS)
The mass spectrum provides the definitive confirmation of the bromine atom's presence

through its isotopic signature.[1]

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).[1]

Molecular Ion ([M]

): A distinct 1:1 doublet at m/z 240 and 242.[1]

This 1:1 ratio is diagnostic of a single Bromine atom (

and

natural abundance).[1]

Fragmentation:

Loss of Methyl (

): Peaks at m/z 225/227.[1]

Loss of Sulfonyl (

): Appearance of the bromothiophene cation (m/z ~161/163).[1]
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C. Infrared Spectroscopy (IR)
Key functional group vibrations confirm the oxidation state of the sulfur.[1]

Wavenumber (

)
Vibration Mode Functional Group

1300 – 1320 Asymmetric Stretch
Sulfone (

)

1140 – 1160 Symmetric Stretch
Sulfone (

)

3080 – 3100 Stretching Aromatic C-H (Thiophene)

600 – 700 Stretching C-Br

Experimental Protocols
Protocol 1: Sample Preparation for NMR
To ensure high-resolution data without solvent artifacts.[1]

Mass: Weigh 5–10 mg of the solid compound.

Solvent: Dissolve in 0.6 mL of

(Chloroform-d, 99.8% D).

Note: Ensure the solvent is acid-free (store over

or silver foil) to prevent acid-catalyzed decomposition or shift drifting.[1]

Reference: Use the residual

peak at 7.26 ppm as the internal standard. Avoid TMS if possible to prevent signal overlap
near the methyl region, though TMS (0.00 ppm) is acceptable.[1]

Acquisition: Run 16 scans for
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and >256 scans for

due to the low sensitivity of quaternary carbons.

Protocol 2: Purity Assessment (HPLC-UV)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

m).[1]

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[1]

0–2 min: 10% ACN[1]

2–15 min: Ramp to 90% ACN

Detection: UV at 254 nm (aromatic system) and 280 nm.[1]

Success Criteria: Single peak >98% area integration.

Quality Control & Troubleshooting
Common impurities arise from incomplete bromination or regioisomer formation.[1]

Impurity Identification Workflow (Graphviz)[1]

Crude Sample Analysis

1H NMR Check

Impurity: 2,5-Dibromo isomer
Signal: Singlet at ~6.9 ppm

Extra Singlets?

Impurity: 2-Bromo isomer
Signal: Multiplets (3H)

Complex Splitting?

Target: 4-Bromo-2-sulfonyl
Signal: Two Doublets (7.6, 7.5 ppm)

Correct Pattern
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Caption: Decision tree for identifying common regioisomeric impurities using proton NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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